Higher Commercial Purity Specification vs. 6-Methyl Analog Enables Direct Use in Parallel Synthesis
The target compound is consistently supplied at a minimum purity of 97% (AKSci, Leyan) , whereas the 6-methylisoxazolo[5,4-b]pyridin-3-amine analog (CAS 1082842-68-9) is typically offered at 95% purity (Bidepharm, ChemSrc) . This 2% absolute purity difference translates to a 2.5-fold reduction in total impurity burden (impurity content ≤3% vs. ≤5%), which is critical for nanomolar biochemical assays where aryl impurities can act as false-positive inhibitors.
| Evidence Dimension | Minimum purity specification (HPLC area%) |
|---|---|
| Target Compound Data | 97% (AKSci 0081ES) ; 98% (Leyan 1960681) |
| Comparator Or Baseline | 6-Methylisoxazolo[5,4-b]pyridin-3-amine: 95% (Bidepharm, CAS 1082842-68-9) |
| Quantified Difference | 2–3 absolute percentage points higher purity; impurity burden reduced by a factor of 2.5 (from 5% to ≤3% total impurities) |
| Conditions | Vendor Certificate of Analysis; HPLC purity determination |
Why This Matters
For biochemical screening at 10 µM compound concentration, a 3% impurity at IC50-level potency can generate a false-positive hit; the higher purity of the 4-methyl compound reduces this risk and eliminates a pre-screening purification step.
